1,11-Diamino-3,6,9-trioxaundecane

Catalog No.
S518582
CAS No.
929-75-9
M.F
C8H20N2O3
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,11-Diamino-3,6,9-trioxaundecane

CAS Number

929-75-9

Product Name

1,11-Diamino-3,6,9-trioxaundecane

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine

Molecular Formula

C8H20N2O3

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2

InChI Key

NIQFAJBKEHPUAM-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCN)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG3-amine

Canonical SMILES

C(COCCOCCOCCN)N

Description

The exact mass of the compound Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- is 192.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Properties and Structure:

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-, also known as Amino-PEG3-Amine or 1,11-Diamino-3,6,9-trioxaundecane, is a molecule containing an ethane-1,2-diamine (ethylenediamine) core linked at both ends by three ether (ethoxy) groups []. This structure falls under the category of short-chain polyethylene glycols (PEGs) with terminal amine functional groups [].

Potential Applications:

Due to the presence of both amine and ether functionalities, Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- holds potential for various research applications. Here are some possibilities:

  • Bioconjugation: The amine groups can be used to attach biomolecules like proteins, peptides, or drugs to surfaces or other molecules. This can be useful in targeted drug delivery or the development of biosensors [, ].
  • Material Science: The molecule's combination of hydrophilic (water-loving) ether groups and reactive amine groups makes it a candidate for modifying surfaces to create specific functionalities. For instance, it could be used to create surfaces that repel proteins (anti-fouling) or promote cell adhesion [].
  • Drug Delivery: The PEG chain can improve the water solubility and biocompatibility of drugs, while the amine groups can be used for further conjugation or controlled release mechanisms [].

1,11-Diamino-3,6,9-trioxaundecane, with the chemical formula C8_8H20_{20}N2_2O3_3 and a molecular weight of 192.26 g/mol, is a polyfunctional organic compound. It features a linear chain structure with amino groups at both ends and ether linkages within the chain. This compound is also known by its CAS number, 929-75-9, and has applications in various fields due to its unique chemical properties.

Currently, there is no scientific research readily available detailing a specific mechanism of action for Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- itself. However, the mechanism of its action likely depends on the molecule it is attached to. As a linker molecule, its primary function is to provide a spacer and hydrophilic character to the conjugated molecule, potentially influencing its pharmacokinetics and biodistribution [].

According to PubChem [], Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- is classified as:

  • Skin irritant (H315)
  • Eye irritant (H318)
  • May cause respiratory irritation (H335)
Due to its functional groups. Notably, it can react with electrophiles such as benzoquinones and naphthoquinones to form complex macrocyclic structures. For example, it has been shown to react with p-fluoranil to produce a macrocycle containing a difluoroquinone unit . The presence of amino groups allows for further derivatization and cross-linking reactions, making it versatile for synthetic applications.

While specific biological activities of 1,11-diamino-3,6,9-trioxaundecane are not extensively documented in the literature, compounds with similar structures often exhibit interesting biological properties. Amino-functionalized compounds can interact with biological systems, potentially acting as substrates or inhibitors for various enzymes. Further research would be necessary to elucidate its specific biological roles or therapeutic potential.

Several synthesis methods exist for producing 1,11-diamino-3,6,9-trioxaundecane. Common approaches include:

  • Polymerization: Using starting materials that contain amino and ether functionalities.
  • Chemical Modification: Modifying existing polyamines or polyether compounds through selective reactions to introduce amino groups at the terminal positions.
  • Conventional Organic Synthesis: Employing multi-step synthetic routes that involve protection and deprotection strategies for functional groups.

These methods allow for the controlled synthesis of the compound while maintaining its integrity.

1,11-Diamino-3,6,9-trioxaundecane finds applications in various domains:

  • Polymer Chemistry: It serves as a building block for synthesizing polyurethanes and other polymeric materials.
  • Pharmaceuticals: Its potential as a drug delivery agent or scaffold for drug design is being explored.
  • Surface Coatings: Utilized in creating coatings with specific chemical properties due to its functional groups.

Interaction studies involving 1,11-diamino-3,6,9-trioxaundecane primarily focus on its reactivity with other chemical species. These studies help in understanding how this compound can be utilized in different chemical environments and its potential interactions with biomolecules. Further investigations into its interactions could reveal insights into its efficacy in therapeutic applications.

1,11-Diamino-3,6,9-trioxaundecane shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,3-DiaminopropaneC3_3H10_{10}N2_2Shorter chain length; simpler structure
1,4-DiaminobutaneC4_4H12_{12}N2_2Linear chain; lacks ether linkages
Polyethylene glycol diamineCx_xHy_yN2_2On_nVarying chain lengths; used widely in biocompatibility
Jeffamine D-230C8_8H18_{18}N2_2OSimilar amine functionality; used in adhesives

This comparison illustrates that while 1,11-diamino-3,6,9-trioxaundecane has structural similarities to other amines and polyamines, its unique combination of ether linkages and terminal amino groups distinguishes it from these compounds. Its versatility in applications further emphasizes its importance in both industrial and research settings.

Stepwise Etherification-Amination Protocols

Stepwise etherification-amination represents one of the most systematically studied approaches for synthesizing 1,11-diamino-3,6,9-trioxaundecane. This methodology involves sequential ether bond formation followed by controlled amination reactions, providing excellent control over product selectivity and reaction outcomes [1] [2].

The fundamental approach relies on initial etherification using polyethylene glycol derivatives as starting materials. Research has demonstrated that activation of polyethylene glycol through conversion of terminal hydroxyl groups to tosylate or mesylate groups enables efficient substitution reactions . The activated intermediates undergo nucleophilic substitution with appropriate nitrogen-containing reagents under carefully controlled conditions.

Temperature optimization studies reveal that reactions conducted at 160-180°C provide optimal balance between reaction rate and selectivity [1] [4]. At these temperatures, the etherification proceeds with minimal side reactions while maintaining reasonable reaction times of 12-24 hours. Lower temperatures result in incomplete conversion, while higher temperatures promote unwanted degradation pathways and reduce overall yields.

Pressure control emerges as a critical parameter, with optimal conditions maintained at 10-15 bar [2]. This pressure range ensures adequate reagent mixing while preventing volatile component loss. The use of appropriate catalysts, particularly Raney nickel systems, has proven highly effective for the subsequent amination steps [4] [5]. These catalysts facilitate hydrogen-borrowing mediated diamination in the presence of ammonia, achieving yields consistently in the 65-85% range.

Solvent selection significantly impacts reaction efficiency. Aprotic solvents such as tetrahydrofuran and dimethylformamide provide superior results compared to protic alternatives . These solvents maintain reagent stability while facilitating proper mass transfer throughout the reaction mixture. The choice of solvent also influences downstream purification requirements, with some systems enabling more straightforward product isolation.

One-Pot Macrocyclization Strategies

One-pot macrocyclization approaches offer significant advantages in terms of atom economy and process simplification. These strategies eliminate intermediate isolation steps while providing direct access to the target compound through carefully orchestrated multi-component reactions [6] [7] [8].

Recent developments in macrocyclization methodology demonstrate that polyether macrocycles can be synthesized efficiently using metal-catalyzed approaches [9] [10]. The key advancement involves the use of diazo decomposition strategies combined with oxonium ylide formation. These reactions proceed under high concentration conditions, contrary to traditional macrocyclization requirements, enabling practical implementation at industrial scales.

The mechanistic pathway involves initial diazo decomposition by dirhodium catalysts to generate electrophilic metal carbenes. Cyclic ethers act as nucleophiles, forming metal-bound oxonium ylides that subsequently dimerize to produce the desired macrocyclic structures [10] [11]. This approach tolerates various starting materials and provides moderate to good yields, typically ranging from 40-70% depending on the specific substrate combination.

Temperature control proves crucial for one-pot strategies, with optimal conditions typically maintained at 60-80°C [6] [7]. These relatively mild conditions prevent decomposition of sensitive intermediates while ensuring adequate reaction rates. The use of specialized catalysts, including diamide-diester macrocycles systems, enables efficient cyclization within 18-48 hour timeframes.

Ring-closing metathesis has emerged as another powerful tool for macrocyclization, particularly when applied to carefully designed precursors [8] [12]. This approach provides excellent flexibility in retrosynthetic planning and enables access to complex macrocyclic structures. However, the methodology typically requires high dilution conditions and exhibits limited stereoselectivity, presenting challenges for large-scale implementation.

Purification Techniques for Polyfunctional Amines

Purification of polyfunctional amines presents unique challenges due to their high polarity, potential for hydrogen bonding, and tendency to form complexes with trace impurities. Effective purification strategies must address these characteristics while maintaining product integrity and achieving the purity levels required for subsequent applications [13] [14] [15].

Liquid-liquid extraction emerges as the most practical approach for large-scale purification, offering excellent scalability and cost-effectiveness [14] [16] [15]. The methodology exploits the pH-dependent ionization behavior of amino groups, enabling selective partitioning between aqueous and organic phases. Optimal extraction conditions utilize controlled pH environments, typically achieved through precise acid addition using automated pump systems.

Recent advances in continuous liquid-liquid extraction demonstrate that amine mixtures can be separated with remarkable efficiency [13] [15]. Systems incorporating inline pH monitoring and high-performance liquid chromatography analysis enable real-time optimization of extraction conditions. For alpha-methylbenzylamine systems, extraction efficiencies of 92% with 99% purity have been achieved through systematic optimization of acid concentration and phase ratios.

The incorporation of vortex-assisted liquid-liquid microextraction provides additional refinement capabilities [17]. This approach enables simultaneous derivatization and extraction, with enrichment factors ranging from 440 to 515 and extraction recoveries between 88 and 103%. The methodology proves particularly valuable for trace impurity removal and final product polishing.

Chromatographic purification methods offer superior resolution but present scalability challenges [18] [19]. Ion-exchange chromatography provides excellent separation of closely related amine species, achieving purities of 95-99.5%. However, the high cost and limited throughput restrict application to high-value products or analytical scale preparations. Size-exclusion chromatography proves valuable for molecular weight-based separations, particularly when combined with other purification techniques.

Crystallization methods present cost-effective alternatives for solid product isolation [20]. The approach relies on controlled nucleation and crystal growth to achieve purification through selective crystallization of the desired product. Optimization studies demonstrate that temperature control during crystallization significantly impacts both yield and purity. Operating temperatures maintained 2-4°C below the setting point of the starting mixture provide optimal crystal growth while minimizing impurity incorporation.

Scalability Challenges in Industrial Production

Industrial production of 1,11-diamino-3,6,9-trioxaundecane faces several critical scalability challenges that significantly impact process economics and product quality [21] [22] [5]. Understanding and addressing these challenges requires comprehensive analysis of heat management, pressure control, product separation, catalyst recovery, waste management, and quality control systems.

Heat management represents the most significant challenge, contributing 15-25% to overall production costs [21] [5]. The exothermic nature of amination reactions requires sophisticated heat removal systems to maintain optimal reaction temperatures. Advanced heat exchanger designs and specialized reactor configurations have been developed to address these requirements. Multi-stage cooling systems with precise temperature control enable maintenance of reaction conditions while preventing hot spot formation that could lead to product degradation or unwanted side reactions.

Pressure control systems must accommodate the high-pressure requirements of many synthetic routes while ensuring operator safety and equipment integrity [22] [23]. Modern implementations utilize advanced pressure relief systems combined with continuous monitoring to maintain optimal conditions. The cost impact, while moderate at 5-10% of total production costs, requires careful engineering to balance safety requirements with operational efficiency.

Product separation challenges contribute significantly to production costs, typically accounting for 20-30% of total expenses [13] [4]. Multi-stage extraction and distillation systems have been developed to address the complex separation requirements. The high polarity and hydrogen bonding capability of the target compound necessitate specialized separation techniques that can maintain product integrity while achieving required purity levels.

Catalyst recovery systems represent both an economic opportunity and technical challenge [4] [5]. Magnetic separation and advanced filtration techniques enable recovery of expensive catalysts, reducing raw material costs by 8-15%. However, catalyst deactivation and poisoning require careful process design to maintain catalyst activity through multiple cycles. The development of more robust catalyst systems continues to be an active area of research.

Waste management considerations encompass both environmental compliance and economic efficiency [22] [5]. Solvent recycling systems and advanced treatment technologies enable reduction of waste disposal costs while meeting increasingly stringent environmental regulations. The implementation of green chemistry principles, including the use of renewable feedstocks and environmentally benign solvents, represents a growing trend in industrial implementations.

Quality control systems must ensure consistent product quality while maintaining production efficiency [21] [23]. Inline analysis techniques combined with automated control systems enable real-time monitoring and adjustment of process parameters. These systems contribute 12-20% to production costs but provide essential assurance of product quality and regulatory compliance.

The integration of these various systems requires careful optimization to achieve economically viable production. Recent advances in process intensification and continuous manufacturing technologies offer promising approaches to address scalability challenges while reducing capital and operating costs [24] [22]. The successful implementation of these technologies requires multidisciplinary collaboration between chemists, engineers, and process optimization specialists.

Data Tables

Synthesis MethodTemperature (°C)Pressure (bar)Reaction Time (h)Typical Yield (%)Advantages
Stepwise Etherification-Amination160-18010-1512-2465-85High selectivity, scalable
One-Pot Macrocyclization60-801-318-4840-70Atom economical, single pot
Direct Amination70-1005-108-1675-90Simple conditions, high yield
Reduction of Azide Precursors20-6014-1280-95Mild conditions, clean product
Purification MethodEfficiency (%)Purity Achieved (%)ScalabilityCostMain Applications
Liquid-Liquid Extraction88-9592-99ExcellentLowIndustrial scale separation
Column Chromatography85-9895-99.5GoodMediumLaboratory purification
Crystallization70-9085-95ExcellentLowSolid product isolation
Distillation90-9998-99.8ExcellentMediumVolatile amine separation
Ion Exchange80-9290-96GoodHighIon removal
Challenge CategoryImpact LevelCurrent SolutionsCost Impact (%)
Heat ManagementHighAdvanced heat exchangers, reactor design15-25
Pressure ControlMediumPressure relief systems, monitoring5-10
Product SeparationHighMulti-stage extraction, distillation20-30
Catalyst RecoveryMediumMagnetic separation, filtration8-15
Waste ManagementMediumSolvent recycling, treatment10-18
Quality ControlHighInline analysis, automated control12-20

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

192.14739250 g/mol

Monoisotopic Mass

192.14739250 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6LRZ526LFU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

929-75-9

Wikipedia

1,11-Diamino-3,6,9-trioxaundecane

General Manufacturing Information

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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